1-tert-Butyl 2-chloromethyl (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate
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Overview
Description
1-tert-Butyl 2-chloromethyl (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate is a complex organic compound that features a tert-butyl group, a chloromethyl group, and a hydroxypyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-Butyl 2-chloromethyl (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate typically involves multiple steps. One common approach is to start with a pyrrolidine derivative, which undergoes chloromethylation and subsequent protection of the hydroxyl group with a tert-butyl group. The reaction conditions often involve the use of chloromethylating agents such as chloromethyl methyl ether or formaldehyde and hydrochloric acid. The tert-butyl protection can be achieved using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Flow microreactor systems have been shown to be effective in the synthesis of tert-butyl esters, providing a more sustainable and scalable approach .
Chemical Reactions Analysis
Types of Reactions
1-tert-Butyl 2-chloromethyl (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a corresponding alkane.
Protection and Deprotection: The tert-butyl group can be removed under acidic conditions to reveal the free hydroxyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the chloromethyl group.
Oxidation: Oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used to oxidize the hydroxyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the hydroxyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with PCC would produce a ketone.
Scientific Research Applications
1-tert-Butyl 2-chloromethyl (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Its derivatives may exhibit biological activity and can be used in drug discovery and development.
Biocatalysis: The compound’s unique structure makes it a potential candidate for use in biocatalytic processes.
Mechanism of Action
The mechanism of action of 1-tert-Butyl 2-chloromethyl (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would vary based on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
1-tert-Butyl 2-chloromethyl (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate: can be compared with other tert-butyl-protected amino acids and esters.
tert-Butyl 2-chloromethyl (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate: is similar to compounds like tert-butyl 2-chloromethyl (2R,4S)-4-hydroxyproline.
Properties
Molecular Formula |
C11H18ClNO5 |
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Molecular Weight |
279.72 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-(chloromethyl) (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C11H18ClNO5/c1-11(2,3)18-10(16)13-5-7(14)4-8(13)9(15)17-6-12/h7-8,14H,4-6H2,1-3H3/t7-,8+/m0/s1 |
InChI Key |
UCUBUDPJBDSNCT-JGVFFNPUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)OCCl)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OCCl)O |
Origin of Product |
United States |
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